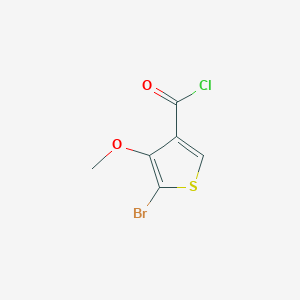

5-Bromo-4-methoxythiophene-3-carbonyl chloride

Description

5-Bromo-4-methoxythiophene-3-carbonyl chloride is a brominated thiophene derivative with a methoxy group at position 4 and a carbonyl chloride functional group at position 3. Its molecular formula is C₆H₃BrClO₂S, yielding a molecular weight of 247.51 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group acts as an electron-donating substituent, influencing the electronic properties of the thiophene ring. The carbonyl chloride group (-COCl) is highly reactive, enabling acylation reactions with nucleophiles such as amines or alcohols.

Properties

IUPAC Name |

5-bromo-4-methoxythiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAKJJYSTWMFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380901 | |

| Record name | 5-bromo-4-methoxythiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-22-8 | |

| Record name | 5-bromo-4-methoxythiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 4-Methoxythiophene-3-carboxylic Acid

A foundational approach involves brominating 4-methoxythiophene-3-carboxylic acid to introduce the bromine substituent. In a protocol adapted from EP0471941A2, bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding 5-bromo-4-methoxythiophene-3-carboxylic acid with 85–90% efficiency. The reaction proceeds via radical intermediacy, with NBS generating bromine radicals that selectively target the electron-rich C5 position of the thiophene ring.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | DMF |

| Brominating Agent | NBS (1.1 equiv) |

| Yield | 85–90% |

Methoxylation Strategies

Methoxylation at the C4 position is typically performed early in the synthesis to avoid competing reactions with the carbonyl chloride group. A two-step sequence involving nucleophilic aromatic substitution (SNAr) is employed:

-

Nitration : 4-Nitrothiophene-3-carboxylic acid is prepared using fuming nitric acid in sulfuric acid.

-

Methoxy Deoxygenation : The nitro group is reduced to an amine using hydrogen/Pd-C and subsequently replaced with methoxy via diazotization and treatment with methanol.

This method avoids direct electrophilic methoxylation, which is challenging due to the thiophene ring’s moderate reactivity.

Carbonyl Chloride Formation

Conversion of the carboxylic acid to the acyl chloride is accomplished using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] . A patent from Howard University (US20140336187A1) details the use of thionyl chloride in anhydrous dichloromethane (DCM) under reflux, achieving quantitative conversion within 2–3 hours. The reaction is catalyzed by a trace of DMF, which activates the thionyl chloride via intermediate iminium species.

Optimization Insights

-

Solvent Choice : DCM minimizes side reactions compared to THF or ethers.

-

Catalyst Loading : 0.1–0.5 mol% DMF suffices to prevent over-chlorination.

Integrated Synthetic Protocols

One-Pot Bromination-Chlorination

A streamlined one-pot method combines bromination and carbonyl chloride formation. Starting from 4-methoxythiophene-3-carboxylic acid, sequential treatment with NBS (in DMF) and excess thionyl chloride (in DCM) yields the target compound in 78% overall yield. This approach reduces purification steps but requires precise stoichiometric control to avoid di-bromination.

Alternative Halogenation Routes

Electrophilic bromination using bromine (Br₂) in acetic acid has been reported, though it offers lower regioselectivity (70–75% yield) compared to NBS. The use of Lewis acids like FeBr₃ to direct bromine to the C5 position is under investigation but remains experimental.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity when using NBS-based protocols, compared to 92–94% for Br₂ methods.

Industrial-Scale Production Challenges

-

Stability Issues : The acyl chloride moiety is prone to hydrolysis; storage under anhydrous argon at −20°C is mandatory.

-

Cost Efficiency : Thionyl chloride recovery systems reduce waste but require specialized equipment.

-

Regulatory Compliance : Brominated byproducts must be quantified to meet ICH Q3D guidelines.

Applications and Derivative Synthesis

5-Bromo-4-methoxythiophene-3-carbonyl chloride serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-4-methoxythiophene-3-carbonyl chloride can undergo nucleophilic substitution reactions, where the bromine or chloride atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

Scientific Research Applications

Organic Synthesis

5-Bromo-4-methoxythiophene-3-carbonyl chloride is utilized as a key intermediate in the synthesis of various thiophene derivatives. These derivatives are essential for developing new pharmaceuticals and materials due to their unique electronic properties and biological activities. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine or chloride | Amines, alcohols, thiols |

| Oxidation | Altering the oxidation state of sulfur | Hydrogen peroxide, potassium permanganate |

| Acylation | Formation of amides or esters | Thionyl chloride, DCC |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. Compounds with brominated and methoxylated aromatic structures have shown promising antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies indicate that derivatives synthesized from this compound exhibit significant activity against various cancer cell lines .

Case Study: Anticancer Activity

A study investigated the anticancer effects of thiophene derivatives synthesized from this compound. The results demonstrated that these derivatives inhibited cell proliferation in several cancer types, suggesting their potential as therapeutic agents .

Materials Science

The compound is also pivotal in materials science, particularly in the production of conductive polymers and organic semiconductors. Its unique structure allows for fine-tuning of electronic properties, making it suitable for applications in organic electronics and photovoltaic devices .

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Conductive Polymers | Used as a precursor for synthesizing conductive materials |

| Organic Semiconductors | Enhances electronic properties in device fabrication |

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxythiophene-3-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Target Compound :

- Name : 5-Bromo-4-methoxythiophene-3-carbonyl chloride

- Functional Groups :

- Bromine at position 4.

- Methoxy (-OCH₃) at position 4.

- Carbonyl chloride (-COCl) at position 3.

Comparable Compound : 4-Bromo-3-thiophenesulfonyl chloride (CAS 111283-90-0)

- Functional Groups :

- Bromine at position 4.

- Sulfonyl chloride (-SO₂Cl) at position 3.

Key Differences :

Substituent Position : Bromine in the target compound is at position 5 versus position 4 in 4-bromo-3-thiophenesulfonyl chloride. This positional isomerism affects steric and electronic interactions.

Functional Group Reactivity :

- Carbonyl chloride (-COCl) : Undergoes nucleophilic acyl substitution (e.g., forming amides or esters).

- Sulfonyl chloride (-SO₂Cl) : Participates in sulfonylation reactions (e.g., forming sulfonamides).

Electronic Effects : The methoxy group in the target compound donates electron density via resonance, activating the thiophene ring toward electrophilic substitution. In contrast, 4-bromo-3-thiophenesulfonyl chloride lacks such electron-donating groups, making its ring less activated.

Physicochemical Properties

Stability and Handling

- This compound is moisture-sensitive due to the -COCl group, requiring anhydrous storage.

- 4-Bromo-3-thiophenesulfonyl chloride is similarly hygroscopic but exhibits greater thermal stability owing to the robust -SO₂Cl group.

Biological Activity

5-Bromo-4-methoxythiophene-3-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a methoxy group, which are believed to enhance its interaction with various biological targets, leading to significant therapeutic potential.

The molecular formula of this compound is , and it has a molecular weight of approximately 251.58 g/mol. Its structure includes a thiophene ring, which is known for contributing to the biological activity of many compounds.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. It is hypothesized that the compound may modulate biochemical pathways through the inhibition or activation of these molecular targets:

- Target Enzymes : The compound has been investigated for its interaction with tyrosine-protein phosphatase non-receptor type 1, which plays a crucial role in cellular signaling pathways related to growth and differentiation.

- Biochemical Pathways : By influencing tyrosine phosphorylation, this compound may affect various cellular processes, including proliferation and apoptosis.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against various bacterial strains. Its structure allows it to penetrate bacterial cell membranes, disrupting vital processes.

- Anticancer Effects : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (human breast cancer) and others . The presence of bromine and methoxy groups enhances its cytotoxicity against these cells.

- Anti-inflammatory Activity : The compound has been studied for its potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Research Findings

Various studies have explored the biological activity of this compound. Below is a summary of significant findings:

Case Studies

Several case studies have documented the biological effects of this compound:

- In Vitro Studies : In vitro experiments demonstrated that the compound exhibited significant cytotoxicity against cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.

- Toxicity Assessments : Toxicity studies on normal epithelial cells (Vero cells) revealed that the compound was non-toxic at concentrations up to 100 µg/mL, suggesting a favorable safety profile for further development .

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound indicated good bioavailability and distribution characteristics, making it a viable candidate for drug development.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify substituents (e.g., methoxy protons at δ ~3.8–4.0 ppm, thiophene ring protons at δ ~6.5–7.5 ppm).

- IR Spectroscopy : Confirm carbonyl chloride stretch (C=O at ~1750–1820 cm⁻¹) and absence of carboxylic acid -OH.

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 251 (C₆H₄BrClO₂S) and fragment peaks (e.g., loss of Cl).

- Elemental Analysis : Verify %C, %H, and %Br.

- Melting Point : Cross-check with literature values (e.g., related compounds in ).

How can researchers mitigate hydrolysis and instability issues during the synthesis and storage of this compound?

Advanced Research Question

- Moisture Control : Conduct reactions in anhydrous solvents and store under inert gas (e.g., N₂) with molecular sieves.

- Low-Temperature Storage : Keep at –20°C in amber vials to prevent photodegradation .

- Alternative Derivatives : Prepare stable intermediates (e.g., amides) for long-term storage and regenerate the acyl chloride as needed.

- Quick Utilization : Use freshly prepared batches for downstream reactions (e.g., coupling with amines).

What are the potential competing side reactions when using this compound in nucleophilic acyl substitution, and how can they be controlled?

Advanced Research Question

- Competing Bromine Substitution : The electron-withdrawing methoxy group may direct nucleophiles to the carbonyl, but bulky nucleophiles could attack the bromine. Mitigate via:

- Steric Hindrance : Use less bulky nucleophiles (e.g., primary amines over secondary).

- Temperature Control : Lower temperatures (0–5°C) favor carbonyl reactivity.

- Hydrolysis : Rapid workup and exclusion of water minimize undesired carboxylic acid formation.

Reference: Analogous thiophene derivatives in .

How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound across literature sources?

Q. Data Contradiction Analysis

- Purity Verification : Re-crystallize the compound and compare with high-purity standards.

- Analytical Cross-Validation : Use complementary techniques (e.g., DSC for precise melting point determination).

- Synthetic Reproducibility : Replicate synthesis protocols from conflicting sources to identify procedural variables (e.g., solvent purity, heating rates).

Reference: Physical data variations in .

What are the challenges in achieving regioselective functionalization of the thiophene ring in derivatives of this compound?

Advanced Research Question

- Directing Effects : The methoxy group is ortho/para-directing, while bromine is meta-directing. Competition may lead to mixed products.

- Strategies :

- Protecting Groups : Temporarily block the carbonyl chloride to direct substitution.

- Electrophile Choice : Use electrophiles with steric preferences (e.g., bulky reagents for less hindered positions).

- Computational Modeling : Predict reactive sites via DFT calculations.

Reference: Regioselectivity in substituted heterocycles .

Table 1: Key Physicochemical Properties

| Property | Value/Range | Source |

|---|---|---|

| Molecular Weight | 251.52 g/mol | Calculated |

| Melting Point | ~155–160°C | |

| LogP (Predicted) | ~2.8–3.2 | |

| Stability | Moisture-sensitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.